molecular formula C20H26O3 B142434 Unii-UP4NO9901H CAS No. 61919-52-6

Unii-UP4NO9901H

Cat. No. B142434
CAS RN: 61919-52-6
M. Wt: 314.4 g/mol
InChI Key: TVJLVPVXJZGLPJ-CCASCXMYSA-N
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Description

The Unique Ingredient Identifier (UNII) “UP4NO9901H” is a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information . It is used in electronic listing and other regulatory activities throughout product life cycles .


Molecular Structure Analysis

The molecular formula of “Unii-UP4NO9901H” is C20H26O3 . The structure consists of a β-sandwich subdomain followed by α-helical segments .


Chemical Reactions Analysis

While specific chemical reactions involving “Unii-UP4NO9901H” are not available, it’s worth noting that the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures .

Scientific Research Applications

1. Enhancing Undergraduate Science Education

Unii-UP4NO9901H may play a role in enhancing undergraduate science education by promoting active engagement in learning, thereby fostering a deeper understanding, retention, and transfer of knowledge compared to traditional lecture/lab classes. This approach could revolutionize undergraduate science education and contribute to a scientifically literate society (Dehaan, 2005).

2. Ventilation and Indoor Air Science

The substance might have implications in the field of ventilation and indoor air science. The rapid growth of computational fluid dynamics (CFD) in this field indicates its integral role in the research and development of complex air distribution and ventilation systems in buildings. Unii-UP4NO9901H's properties could be valuable in addressing the challenges of turbulence modelling, numerical approximation, and boundary conditions relevant to building ventilation (Li & Nielsen, 2011).

3. Public Participation in Scientific Research

Unii-UP4NO9901H might be utilized in projects that involve public participation in scientific research (PPSR), especially in contexts where research addresses complex social-ecological questions. The substance's properties could influence the design of these projects and potentially enhance outcomes for scientific research, individual participants, and social-ecological systems (Shirk et al., 2012).

4. Sustainable Development in Higher Education

Research into Unii-UP4NO9901H may contribute to the field of sustainable development, particularly in higher education. Its applications could be pivotal in integrating sustainability into academic research, thereby aligning research trends with strategic perspectives such as those outlined by UNESCO during the Decade of Education for Sustainable Development (Wu & Shen, 2016).

properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3/t11-,13-,14-,16-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJLVPVXJZGLPJ-CCASCXMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-UP4NO9901H

CAS RN

61919-52-6
Record name 11beta-Hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061919526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11.BETA.-HYDROXY-6.ALPHA.-METHYLANDROSTA-1,4-DIENE-3,17-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP4NO9901H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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